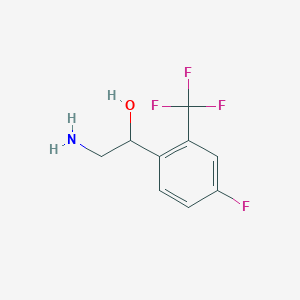
Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzenemethanol core with an aminomethyl group at the alpha position, and additional fluorine and trifluoromethyl substituents. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- typically involves multi-step organic reactionsThe fluorine and trifluoromethyl groups are often introduced via electrophilic aromatic substitution reactions, utilizing reagents such as trifluoromethyl iodide and fluorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. Key considerations in industrial synthesis include the management of reaction exothermicity and the purification of the final product to meet stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The benzenemethanol core can be oxidized to form corresponding aldehydes or ketones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenemethanol core can yield benzaldehyde derivatives, while reduction of the aminomethyl group can produce primary amines with varying degrees of substitution.
Applications De Recherche Scientifique
Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and trifluoromethyl groups enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, which can modulate the activity of target proteins. These interactions can lead to changes in protein conformation and function, ultimately affecting biological pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzenemethanol derivatives with different substituents, such as:
- Benzenemethanol, alpha-(aminomethyl)-4-chloro-2-(trifluoromethyl)-
- Benzenemethanol, alpha-(aminomethyl)-4-bromo-2-(trifluoromethyl)-
- Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(difluoromethyl)-
Uniqueness
What sets Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- apart from similar compounds is the specific combination of fluorine and trifluoromethyl groups, which imparts unique electronic and steric properties. These properties can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in both research and industrial applications .
Propriétés
IUPAC Name |
2-amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-5-1-2-6(8(15)4-14)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRNYBQHLHVVQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
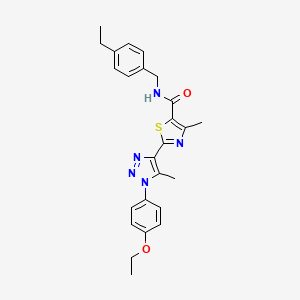
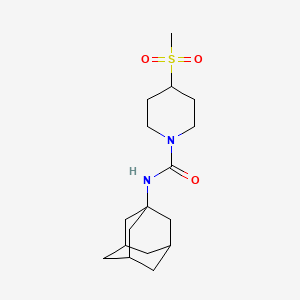
![6-(Piperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine dihydrochloride](/img/structure/B2381881.png)
![3-(Furan-2-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B2381883.png)
![3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2381884.png)
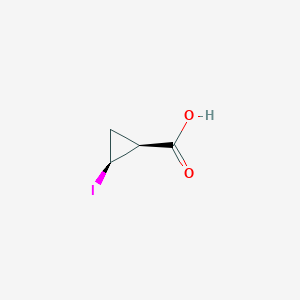


![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2381891.png)
![Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2381894.png)
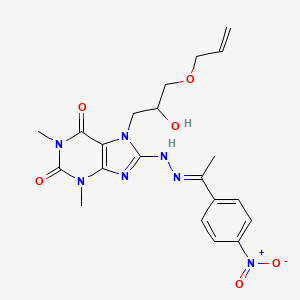
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2381898.png)
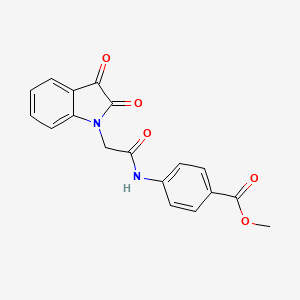
![1-(2-chlorophenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B2381900.png)
